Methyl [2,2'-bipyridine]-5-carboxylate
Overview
Description
Methyl [2,2’-bipyridine]-5-carboxylate is an organic compound derived from bipyridine, a molecule consisting of two pyridine rings connected by a single bond. This compound is notable for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions. These complexes are often used in catalysis, materials science, and as photosensitizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [2,2’-bipyridine]-5-carboxylate can be synthesized through several methods, including:
Negishi Coupling: This method involves the reaction of 2-pyridyl zinc bromide with 2-bromopyridine derivatives in the presence of a palladium catalyst.
Suzuki Coupling: This method uses boronic acids or esters as coupling partners with halogenated pyridine derivatives in the presence of a palladium catalyst.
Stille Coupling: This method involves the reaction of organotin compounds with halogenated pyridine derivatives, also in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of methyl [2,2’-bipyridine]-5-carboxylate often relies on scalable methods such as the Negishi coupling due to its high yield and mild reaction conditions. The use of microwave irradiation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl [2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated derivatives of bipyridine can be used as starting materials, with palladium catalysts facilitating the substitution reactions.
Major Products
The major products formed from these reactions include various substituted bipyridines, bipyridine N-oxides, and bipyridine amines .
Scientific Research Applications
Methyl [2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [2,2’-bipyridine]-5-carboxylate primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, ruthenium complexes of bipyridine derivatives exhibit intense luminescence, which can be harnessed for imaging and therapeutic applications .
Comparison with Similar Compounds
Methyl [2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A simpler derivative that also forms metal complexes but lacks the additional functional group present in methyl [2,2’-bipyridine]-5-carboxylate.
4,4’-Bipyridine: Another isomer with different coordination properties and applications.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with additional methyl groups that can influence the steric and electronic properties of the metal complexes formed.
Methyl [2,2’-bipyridine]-5-carboxylate is unique due to its specific functional group, which can enhance its coordination ability and reactivity in various chemical reactions .
Properties
IUPAC Name |
methyl 6-pyridin-2-ylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-5-6-11(14-8-9)10-4-2-3-7-13-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMWGMTLGIQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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